
3-(Difluoromethyl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluoromethyl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidine is a novel chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a type of azetidine, which is a four-membered ring compound that contains nitrogen. The difluoromethyl and sulfonyl groups in this compound provide unique chemical properties that make it suitable for various applications.
Aplicaciones Científicas De Investigación
The unique chemical properties of 3-(Difluoromethyl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidine make it suitable for various scientific research applications. One of the major applications of this compound is in the field of medicinal chemistry. It has been found to have potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 3-(Difluoromethyl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidine is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and infectious agents.
Biochemical and Physiological Effects:
Studies have shown that 3-(Difluoromethyl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidine has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of infectious agents, and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(Difluoromethyl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidine in lab experiments include its unique chemical properties, which make it suitable for various applications. However, the limitations include the complexity of its synthesis and the need for specialized equipment and expertise.
Direcciones Futuras
There are various future directions for the scientific research on 3-(Difluoromethyl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidine. Some of these include:
1. Further studies on its mechanism of action to better understand how it works.
2. Development of more efficient and cost-effective synthesis methods.
3. Exploration of its potential applications in other fields, such as materials science and agriculture.
4. Investigation of its potential as a drug candidate for the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
5. Development of new derivatives of 3-(Difluoromethyl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidine with improved properties and efficacy.
In conclusion, 3-(Difluoromethyl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidine is a novel chemical compound with unique chemical properties that make it suitable for various scientific research applications. Its potential applications in the field of medicinal chemistry make it an exciting area of research for the development of new drugs for the treatment of various diseases. Further research on its mechanism of action and potential applications is needed to fully understand its potential.
Métodos De Síntesis
The synthesis of 3-(Difluoromethyl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidine involves a multi-step process that includes the use of various reagents and catalysts. The synthesis starts with the reaction of 5-fluoro-2-methoxybenzene with difluoromethylamine to form an intermediate compound. This intermediate is then reacted with sulfonyl chloride to form the final product.
Propiedades
IUPAC Name |
3-(difluoromethyl)-1-(5-fluoro-2-methoxyphenyl)sulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO3S/c1-18-9-3-2-8(12)4-10(9)19(16,17)15-5-7(6-15)11(13)14/h2-4,7,11H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIQFBYJGNMSRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CC(C2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethyl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2718830.png)
![2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2718834.png)
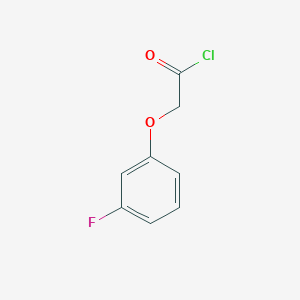
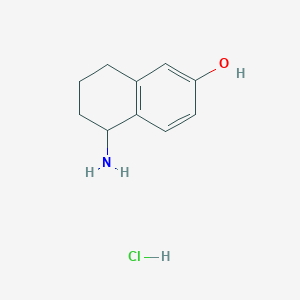
![1-methyl-3-(4-methylbenzyl)-7-pyridin-4-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2718839.png)
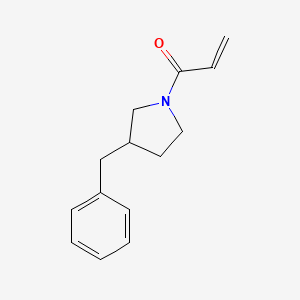

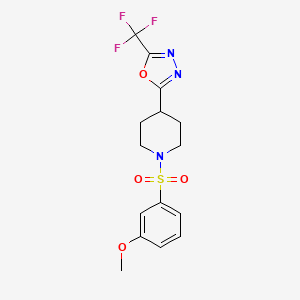
![N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2718843.png)
![7-(2,5-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2718844.png)

![5-ethyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide](/img/structure/B2718848.png)
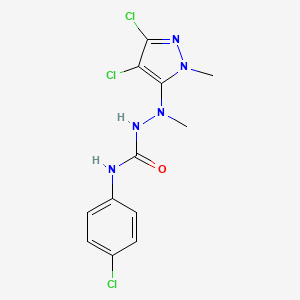
![N-[(3,4-dichlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine](/img/structure/B2718851.png)